alpha-Fluoromethylhistidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Alpha-Fluoromethylhistidine is a synthetic analog of the amino acid histidine, characterized by the presence of a fluoromethyl group. This compound is notable for its role as an irreversible inhibitor of histidine decarboxylase, an enzyme responsible for the conversion of histidine to histamine. By forming a covalent bond with a serine residue in the active site of histidine decarboxylase, alpha-fluoromethylhistidine effectively reduces histamine levels in various tissues, particularly in mast cells, which are crucial for allergic responses and other physiological functions .

- Halomethylation: Starting from a suitable precursor, such as 3-benzoyl-2-(1,1-dimethylethyl)-1-methyl-4-(N-alkyl)imidazolidin-5-one, halogenation occurs to introduce the fluoromethyl group.

- Purification: The product is then purified through standard techniques such as crystallization or chromatography to obtain pure alpha-fluoromethylhistidine .

This synthetic route highlights the importance of stereochemistry and regioselectivity in achieving the desired compound.

The biological effects of alpha-fluoromethylhistidine extend beyond its inhibitory action on histidine decarboxylase. Research indicates that this compound can induce sleep-like states in animal models, particularly mice. Furthermore, its administration has been associated with impairments in long-term memory and learning in rats, suggesting a complex interaction with central nervous system processes .

Interestingly, alpha-fluoromethylhistidine has been linked to increased food intake through mechanisms that may not solely depend on histamine inhibition. One proposed pathway involves enhanced expression of neuropeptide Y, a neuropeptide implicated in appetite regulation .

Alpha-fluoromethylhistidine has several applications in biochemical research and pharmacology:

- Histaminergic System Studies: It serves as a valuable tool for investigating histamine-related physiological processes due to its specific inhibitory action on histidine decarboxylase.

- Neuroscience Research: The compound's effects on sleep and memory make it relevant for studies exploring neuropharmacology and cognitive functions.

- Potential Therapeutics: Given its role in modulating histamine levels and potential interactions with detoxification pathways, alpha-fluoromethylhistidine may have therapeutic implications for conditions associated with dysregulated histamine signaling .

Interaction studies involving alpha-fluoromethylhistidine have revealed its ability to inhibit histamine biosynthesis effectively. These studies often employ various animal models to assess pharmacokinetics and pharmacodynamics, providing insights into how this compound affects biological systems at different concentrations and administration routes .

Additionally, investigations into its interactions with glutathione S-transferases suggest that it may influence detoxification processes, although further research is needed to elucidate these mechanisms fully .

Several compounds share structural or functional similarities with alpha-fluoromethylhistidine. Below is a comparison highlighting their unique features:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Histidine | Natural amino acid; precursor to histamine | Essential amino acid involved in numerous biological processes. |

| Beta-Fluoromethylhistidine | Similar fluorinated structure; less studied | May have different affinities for histidine decarboxylase compared to alpha variant. |

| 2-Aminobenzimidazole | Inhibitor of various enzymes; similar aromatic structure | Broader inhibitory profile beyond just histamine biosynthesis. |

| 3-Fluorotyrosine | Fluorinated tyrosine analog; involved in protein synthesis | Affects different pathways related to neurotransmission and signaling. |

Alpha-fluoromethylhistidine stands out due to its specific inhibition of histidine decarboxylase and its multifaceted biological effects, making it a unique compound within this class.

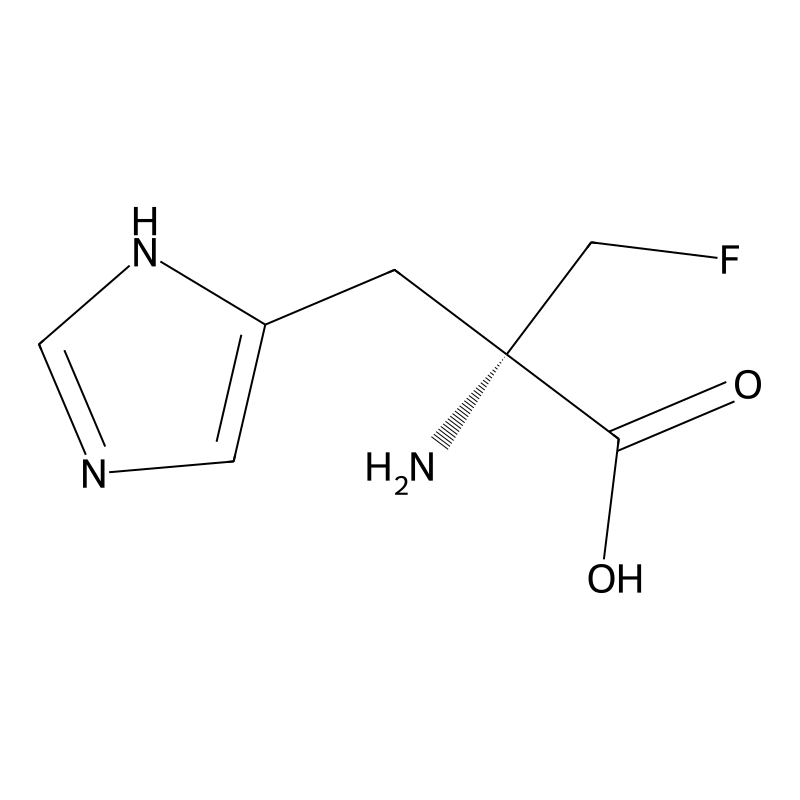

Alpha-Fluoromethylhistidine possesses the molecular formula C7H10FN3O2 with a molecular weight of 187.17 grams per mole. The compound features a distinctive structural framework characterized by the presence of an imidazole ring system connected to an alpha-amino acid backbone modified with a fluoromethyl substituent. The IUPAC nomenclature identifies this compound as (2S)-2-amino-2-(fluoromethyl)-3-(1H-imidazol-5-yl)propanoic acid, reflecting its stereochemical configuration and functional group arrangement.

The stereochemical properties of alpha-Fluoromethylhistidine are of paramount importance to its biological activity and synthetic considerations. Research has demonstrated that the (S)-enantiomer exhibits significantly enhanced potency compared to the (R)-form, with studies indicating that the negative enantiomer of alpha-Fluoromethylhistidine was ineffective in enzyme inhibition assays. This stereoselectivity arises from the specific spatial arrangement required for optimal binding to target enzyme active sites, particularly the catalytic serine residue involved in covalent bond formation.

The compound's three-dimensional structure reveals critical stereochemical features that influence its reactivity and selectivity. The fluoromethyl group adopts a specific orientation relative to the imidazole ring and carboxylate functionality, creating a chiral environment that determines binding affinity and specificity. Enantioselective pharmacokinetic studies in rats have revealed distinct differences in plasma clearance and tissue distribution between the (S) and (R) enantiomers, with the (S)-form demonstrating more favorable pharmacokinetic properties.

Table 1: Structural and Physical Properties of Alpha-Fluoromethylhistidine

The imidazole ring system contributes significantly to the compound's chemical behavior, providing both hydrogen bonding capabilities and aromatic character that influences molecular recognition events. The introduction of the fluoromethyl group at the alpha position creates additional complexity in the stereochemical landscape, requiring careful consideration during synthetic planning and analytical characterization.

Synthetic Pathways and Optimization Strategies

Multiple synthetic approaches have been developed for the preparation of alpha-Fluoromethylhistidine, each offering distinct advantages in terms of efficiency, stereoselectivity, and scalability. The evolution of synthetic methodologies reflects ongoing efforts to optimize yield, reduce costs, and improve accessibility for research applications.

One of the earliest synthetic routes involved alkylation of sodium acetamidomalonate by 4-chloromethyl-5-fluoroimidazole to introduce the amino acid side chain, followed by hydrolysis and decarboxylation to yield the racemic amino acid. Resolution was subsequently accomplished through acylation and acylase-catalyzed kinetic resolution of the N-acetyl amino acid derivative, though this approach resulted in a 50% material loss due to the unwanted D-enantiomer formation.

A more sophisticated approach utilizing the Schöllkopf bis-lactim amino acid synthesis has been reported for the enantioselective preparation of (S)-4-fluorohistidine. This methodology demonstrated improved stereocontrol through diastereoselective alkylation of methoxymethyl-protected 4-fluoro-5-bromomethyl imidazole using chiral reagents. The procedure involved dropwise addition of a tetrahydrofuran/phosphorus tribromide solution to the hydroxymethyl imidazole substrate in the presence of calcium hydride at -78°C, followed by gradual warming and subsequent treatment with lithiated Schöllkopf chiral reagent at -100°C.

Recent advances have introduced a novel and cost-effective synthetic route utilizing methyl 2-aziridinyl-3-(N-triphenylmethyl-4-imidazolyl) propionate and hydrogen fluoride/pyridine as key reagents. This approach has demonstrated an experimental yield of 57%, representing a significant improvement in efficiency compared to earlier methodologies. The synthetic strategy addresses previous limitations related to scalability and cost-effectiveness while maintaining high stereochemical purity.

Table 2: Comparative Analysis of Synthetic Routes

A stereoselective route involving α-halomethylation of (2R,4S)-3-benzoyl-2-(1,1-dimethylethyl)-1-methyl-4-[(N-tritylimidazol-4-yl)methyl]-1,3-imidazolidin-5-one has been developed for the enantioretentive methylation of L-histidine to produce (S)-(+)-alpha-(fluoromethyl)histidine. This approach utilizes regioselective alkylation with chlorofluoromethane to generate a single diastereomer with retention of the original absolute configuration.

The optimization of synthetic pathways has focused on several key parameters including reaction temperature control, reagent stoichiometry, and purification methodologies. Side chain halogenation reactions have been optimized through the use of calcium hydride to prevent loss of protecting groups during the halogenation process. Temperature control has proven critical, with reactions typically conducted at temperatures ranging from -100°C to -78°C to ensure optimal stereoselectivity and minimize side product formation.

Improvements in isolation and purification procedures have addressed challenges related to product instability and difficult separations. The development of one-pot procedures has reduced material losses while improving overall synthetic efficiency. Flash chromatography separation of N-trifluoroacetyl derivatives has enabled effective purification of final products, followed by saponification and ion-exchange chromatography to obtain the free amino acid in high purity.

Analytical Validation of Purity and Stability

The analytical characterization and validation of alpha-Fluoromethylhistidine requires sophisticated methodologies to ensure compound identity, purity, and stability. Given the compound's significance in biochemical research, rigorous analytical standards have been established to support its reliable application in scientific investigations.

High-performance liquid chromatography represents the primary analytical technique employed for purity assessment and quantitative analysis of alpha-Fluoromethylhistidine. A sensitive and selective procedure has been developed utilizing weak cation-exchange resin for sample isolation prior to analysis with ultraviolet detection. The method demonstrates excellent selectivity and rapid analysis times, making it suitable for routine quality control applications.

For enhanced sensitivity in biological matrix analysis, post-column derivatization with o-phthalaldehyde without thiol reagents followed by fluorescence detection has been implemented. This approach provides significantly improved detection limits compared to ultraviolet methods, enabling accurate quantification in complex sample matrices. The derivatization chemistry exploits the primary amino functionality of alpha-Fluoromethylhistidine to form highly fluorescent products suitable for trace analysis.

Mass spectrometric characterization has provided definitive structural confirmation through accurate mass determination and fragmentation pattern analysis. Liquid chromatography-mass spectrometry studies have revealed characteristic fragmentation pathways that support structural assignments and enable differentiation from related compounds. The molecular ion peak at mass-to-charge ratio 187 corresponds to the expected molecular weight, while characteristic fragment ions provide additional structural confirmation.

Table 3: Analytical Methods and Performance Characteristics

Nuclear magnetic resonance spectroscopy has provided comprehensive structural characterization through both proton and carbon-13 experiments. Proton NMR analysis reveals characteristic chemical shifts for the fluoromethyl group, imidazole ring protons, and alpha-carbon environment, enabling complete assignment of all resonances. Carbon-13 NMR spectroscopy has been particularly valuable for confirming the incorporation of fluorine through characteristic coupling patterns and chemical shift perturbations.

Purity assessment protocols have been established to ensure compliance with research-grade specifications. High-performance liquid chromatography analysis typically requires purity levels exceeding 99.0% for research applications. The analytical methods employ multiple detection wavelengths and gradient elution conditions to resolve potential impurities and degradation products.

Stability studies have investigated the compound's behavior under various storage conditions and environmental stresses. Research has demonstrated that alpha-Fluoromethylhistidine exhibits good stability when stored as the dihydrochloride salt at -20°C under sealed conditions with protection from moisture. Long-term stability data supports storage periods of up to six months under these optimized conditions.

Irreversible Inhibition of Histidine Decarboxylase (HDC)

Alpha-fluoromethylhistidine functions as a potent irreversible inhibitor of histidine decarboxylase, the enzyme responsible for converting histidine to histamine [1]. This compound exhibits mechanism-based inactivation properties, requiring the presence of the pyridoxal phosphate cofactor for its inhibitory action [23] [24]. The irreversible nature of this inhibition distinguishes alpha-fluoromethylhistidine from competitive inhibitors and contributes to its efficacy in depleting histamine levels in various tissue types [6] [9].

The inactivation process follows pseudo first-order kinetics with specific kinetic parameters that reflect the compound's potency [24]. Under optimal conditions at pH 6.5-7.0, alpha-fluoromethylhistidine demonstrates a KI value of 0.1 millimolar and a kinact value of 32.2 per minute when tested against histidine decarboxylase from Morganella morganii [24]. The stoichiometry of inactivation reveals that a single molecule of alpha-fluoromethylhistidine inactivates one enzyme subunit, indicating the absence of escaping side reactions during the inactivation process [24].

Protection studies using the natural substrate histidine and the competitive inhibitor histidine methyl ester demonstrate that both compounds can prevent inactivation, confirming that alpha-fluoromethylhistidine targets the active site of the enzyme [24]. The apoenzyme, lacking the pyridoxal phosphate cofactor, remains unaffected by alpha-fluoromethylhistidine treatment, further supporting the mechanism-based nature of the inhibition [24].

Covalent Binding to Catalytic Serine Residues

The molecular mechanism underlying alpha-fluoromethylhistidine inhibition involves covalent modification of specific serine residues within the histidine decarboxylase active site [6] [24]. Structural analysis reveals that the inactivator forms a stable covalent linkage with a serine residue, which is distinct from the lysine residue that binds pyridoxal phosphate in the primary sequence but must be proximal in the three-dimensional structure [24].

Following inactivation and borohydride reduction, tryptic peptide analysis has identified the specific serine residue targeted by alpha-fluoromethylhistidine [24]. The bound inactivator remains associated with the enzyme through dialysis of the native protein but can be released upon denaturation by heat or urea treatment [24]. The released product retains the tritium label from ring-labeled alpha-fluoromethylhistidine, exhibits spectral properties characteristic of a 3-hydroxypyridine derivative, and does not yield amino acids upon hydrolysis [24].

Two distinct inactivation products have been isolated and characterized through chromatographic fractionation and nuclear magnetic resonance spectroscopy [23]. These products are identified as 1-(4-imidazolyl)-3(5'-P-pyridoxylidene) acetone, representing the adduct formed between pyridoxal phosphate and the inactivator, and 1-(4-imidazolyl) acetone, an intermediate compound formed during the inactivation process [23].

Research using mutant histidine decarboxylase variants has provided additional insights into the specificity of serine targeting [23]. A mutant enzyme with serine-322 changed to alanine (S322A) remains susceptible to alpha-fluoromethylhistidine inactivation, demonstrating that serine-322 is not essential for inactivation despite its proximity to the active site and its derivatization by borohydride reduction of the wild-type enzyme [23].

| Kinetic Parameter | Value | Conditions | Reference |

|---|---|---|---|

| KI | 0.1 mM | pH 6.5-7.0, Morganella morganii HDC | [24] |

| kinact | 32.2 min⁻¹ | pH 6.5-7.0, Morganella morganii HDC | [24] |

| Stoichiometry | 1:1 | Inactivator:enzyme subunit | [24] |

| Temperature dependence | 1.63-3.00 | Molar ratio at 10°C-37°C | [23] |

Isoform-Specific Interactions with HDC Variants

Studies examining the interaction of alpha-fluoromethylhistidine with different histidine decarboxylase isoforms have revealed significant variations in susceptibility and binding characteristics [14]. Full-length histidine decarboxylase isoforms containing the complete carboxy-terminal sequence demonstrate impaired interactions with alpha-fluoromethylhistidine compared to truncated variants [14].

Research utilizing semi-denaturing gel electrophoresis has shown that alpha-fluoromethylhistidine induces characteristic changes in the electrophoretic mobility of enzymatically active histidine decarboxylase isoforms but fails to produce similar changes in full-length variants [14]. These findings suggest that carboxy-terminal sequences specifically disrupt the enzyme's ability to interact with substrate analogues, including alpha-fluoromethylhistidine [14].

Systematic analysis of carboxy-terminally truncated histidine decarboxylase variants has identified a critical region between amino acid residues 633 and 617 that determines the ability to interact with alpha-fluoromethylhistidine [14]. Isoforms truncated beyond residue 617 demonstrate restored capacity for interaction with the inhibitor, while those retaining sequences up to residue 633 show impaired binding [14].

The gradual acquisition of alpha-fluoromethylhistidine binding capacity correlates precisely with the progressive development of catalytic activity in these truncated variants [14]. This relationship suggests that the same structural elements responsible for substrate binding and catalysis also mediate the interaction with mechanism-based inhibitors like alpha-fluoromethylhistidine [14].

Regional variations in histidine decarboxylase susceptibility to alpha-fluoromethylhistidine have been observed in brain tissue studies [10]. While the compound produces virtually complete inhibition of histidine decarboxylase in the hypothalamus both in vivo and in vitro, maximal doses fail to achieve complete inhibition in the frontal cortex, suggesting the existence of an alpha-fluoromethylhistidine-resistant form of histidine decarboxylase [10].

Off-Target Effects on Glutathione S-Transferase (GST) Family Enzymes

Alpha-fluoromethylhistidine demonstrates significant off-target effects on glutathione S-transferase family enzymes, which represent important phase II detoxification enzymes [7] [21]. Computational analysis using a three-step in silico workflow has identified 21 potential protein targets for alpha-fluoromethylhistidine, including several enzymes involved in glutathione metabolism and notably two isozymes of the glutathione S-transferase superfamily [7].

Experimental validation of these computational predictions has confirmed that alpha-fluoromethylhistidine functions as an effective glutathione S-transferase inhibitor at micromolar concentrations [7] [21]. This inhibitory activity occurs at concentration ranges that may limit physiological drug metabolism and elimination through glutathione S-transferase-dependent mechanisms [7] [21].

The glutathione S-transferase superfamily plays a central role in cellular detoxification processes by catalyzing the conjugation of glutathione with electrophilic substrates [22]. These enzymes are classified into distinct classes including alpha, mu, pi, sigma, and theta based on their substrate specificity and primary structure [20]. Different glutathione S-transferase isoforms demonstrate varying sensitivities to inhibition by different compounds [18].

Studies examining the reversible and irreversible inhibition of human glutathione S-transferases by various compounds have established baseline sensitivity profiles for these enzymes [18]. Glutathione S-transferase Pi (GSTP1-1) emerges as particularly susceptible to irreversible inhibition by certain compounds, with inhibition levels reaching 99% under specific experimental conditions [18].

The implications of alpha-fluoromethylhistidine's glutathione S-transferase inhibitory activity extend beyond its primary target of histidine decarboxylase [7]. Since glutathione S-transferases are responsible for the metabolism and elimination of numerous therapeutic compounds, concurrent inhibition of these enzymes could potentially alter the pharmacokinetic profiles of co-administered medications [7].

| GST Isoform | Inhibitor | IC50/I50 (mM) | Inhibition Type | Reference |

|---|---|---|---|---|

| GSTM1a-1a | 5-GSDA | 0.18-0.24 | Reversible | [18] |

| GSTM1b-1b | 5-GSMDOPA | 0.19-0.24 | Reversible | [18] |

| GSTA1-1 | 5-GSDA | 0.5-0.54 | Reversible | [18] |

| GSTP1-1 | Dopamine | 99% at 5 μM | Irreversible | [18] |

| α-FMH target | GST family | Micromolar range | Mixed | [7] [21] |

Impact on Pyridoxal Phosphate-Dependent Decarboxylation Dynamics

Alpha-fluoromethylhistidine exerts profound effects on pyridoxal phosphate-dependent decarboxylation dynamics through its mechanism-based inactivation of histidine decarboxylase [23] [24]. The compound's interaction with the pyridoxal phosphate cofactor system represents a critical aspect of its biochemical mechanism, as the inhibitory activity requires the presence of the cofactor for effective enzyme inactivation [24].

The pyridoxal phosphate cofactor in histidine decarboxylase exists in a resting state where it forms a covalent Schiff base linkage with lysine 305 and is stabilized by hydrogen bonds to nearby amino acids including aspartate 273, serine 151, and serine 354 from the opposing subunit [28]. This cofactor arrangement is essential for the normal catalytic mechanism and provides the foundation for alpha-fluoromethylhistidine's mechanism-based inactivation [28].

During normal histidine decarboxylation, the pyridoxal phosphate cofactor facilitates the formation of an external aldimine intermediate with the substrate, followed by decarboxylation and the generation of a quinonoid intermediate [41] [43]. The pyridoxal phosphate system serves as an electron sink, stabilizing the carbanionic reaction intermediates through resonance delocalization [41] [42].

Alpha-fluoromethylhistidine disrupts this normal catalytic cycle by forming aberrant adducts with the pyridoxal phosphate system [23]. The formation of these adducts prevents the enzyme from completing normal turnover cycles and leads to irreversible enzyme inactivation [23] [24]. The precursor to the final inactivation product can be stabilized through borohydride reduction if performed immediately after inactivation, before the development of the characteristic 403 nanometer absorption peak [23].

Studies examining the reactivation potential of alpha-fluoromethylhistidine-inactivated enzymes have shown that both wild-type and mutant histidine decarboxylase variants can undergo partial reactivation through prolonged dialysis against buffer [23]. This observation suggests that the covalent modifications induced by alpha-fluoromethylhistidine may not be entirely irreversible under certain conditions [23].

The impact on pyridoxal phosphate-dependent dynamics extends beyond simple enzyme inactivation to affect the overall regulation of histamine synthesis pathways [17]. Alpha-fluoromethylhistidine treatment has been shown to decrease extracellular signal-related kinase protein levels and activity, suggesting that the compound's effects on pyridoxal phosphate-dependent processes may influence broader cellular signaling networks [17].

Temperature-dependent studies reveal that the efficiency of alpha-fluoromethylhistidine inactivation varies with thermal conditions, with the molar ratio of inactivator to enzyme subunit required for complete inactivation increasing from 1.63 at 10 degrees Celsius to 3.00 at 37 degrees Celsius [23]. This temperature dependence reflects the dynamic nature of the pyridoxal phosphate-inhibitor interactions and suggests that optimal inactivation conditions may require careful temperature control [23].